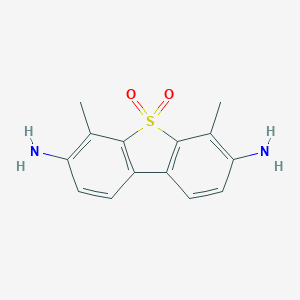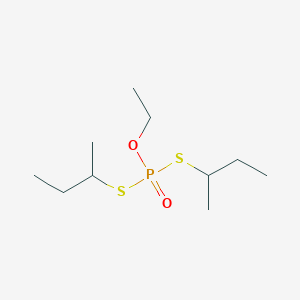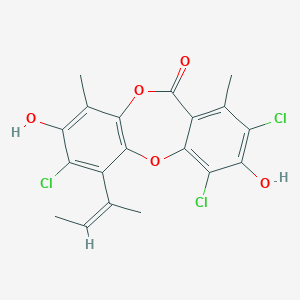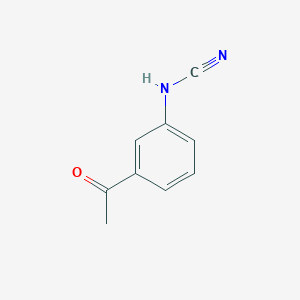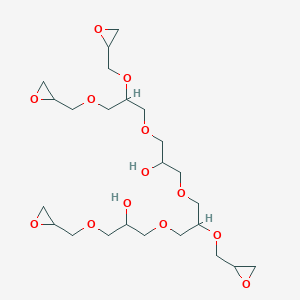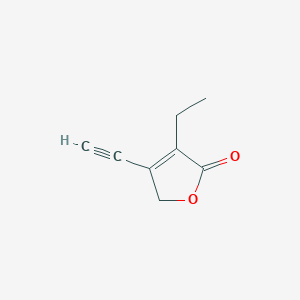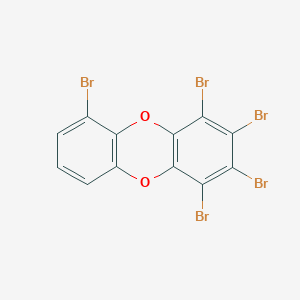
1,2,3,4,6-Pentabromooxanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,6-Pentabromooxanthrene, also known as PBOX, is a synthetic compound that has been extensively studied for its potential use in cancer therapy. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known to have carcinogenic properties. However, PBOX has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of new cancer drugs.
Mecanismo De Acción
1,2,3,4,6-Pentabromooxanthrene exerts its anticancer effects through multiple mechanisms. It binds to tubulin, a protein that forms the microtubule network, and disrupts its function, leading to cell cycle arrest and apoptosis. 1,2,3,4,6-Pentabromooxanthrene also inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair, leading to DNA damage and cell death. Additionally, 1,2,3,4,6-Pentabromooxanthrene has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth and survival.
Efectos Bioquímicos Y Fisiológicos
1,2,3,4,6-Pentabromooxanthrene has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, it can cause DNA damage and oxidative stress in cancer cells, leading to cell death. 1,2,3,4,6-Pentabromooxanthrene has also been shown to inhibit angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,3,4,6-Pentabromooxanthrene has several advantages for lab experiments, including its high specificity for cancer cells, low toxicity in normal cells, and ability to sensitize cancer cells to radiation therapy. However, its complex synthesis method and limited solubility in aqueous solutions pose challenges for its use in experiments. Additionally, 1,2,3,4,6-Pentabromooxanthrene has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not well understood.
Direcciones Futuras
There are several future directions for research on 1,2,3,4,6-Pentabromooxanthrene. One potential direction is to investigate its efficacy in combination with other anticancer drugs, such as chemotherapy and immunotherapy. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, to better understand its potential use in clinical settings. Additionally, further research is needed to elucidate its mechanism of action and identify potential biomarkers for predicting its efficacy in cancer therapy.
In conclusion, 1,2,3,4,6-Pentabromooxanthrene is a synthetic compound that has shown promising results in inhibiting the growth of cancer cells. Its complex synthesis method and limited solubility pose challenges for its use in experiments, but its low toxicity in normal cells and ability to sensitize cancer cells to radiation therapy make it a potential candidate for cancer therapy. Further research is needed to elucidate its mechanism of action and identify potential biomarkers for predicting its efficacy in clinical settings.
Métodos De Síntesis
1,2,3,4,6-Pentabromooxanthrene can be synthesized through a series of chemical reactions starting from 2-nitrofluorene. The synthesis involves the reduction of the nitro group to an amine, followed by bromination at specific positions to obtain the desired product. The process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1,2,3,4,6-Pentabromooxanthrene has been extensively studied in various cancer cell lines, including breast, lung, and prostate cancer. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1,2,3,4,6-Pentabromooxanthrene also disrupts the microtubule network, which is essential for cell division, leading to cell cycle arrest. Furthermore, 1,2,3,4,6-Pentabromooxanthrene has been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Propiedades
Número CAS |
103456-36-6 |
|---|---|
Nombre del producto |
1,2,3,4,6-Pentabromooxanthrene |
Fórmula molecular |
C12H3Br5O2 |
Peso molecular |
578.7 g/mol |
Nombre IUPAC |
1,2,3,4,6-pentabromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H3Br5O2/c13-4-2-1-3-5-10(4)19-12-9(17)7(15)6(14)8(16)11(12)18-5/h1-3H |
Clave InChI |
YPFFNRNCRCZYKK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
SMILES canónico |
C1=CC2=C(C(=C1)Br)OC3=C(O2)C(=C(C(=C3Br)Br)Br)Br |
Sinónimos |
PENTABROMODIBENZO-PARA-DIOXIN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




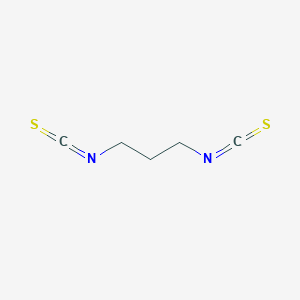


![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)
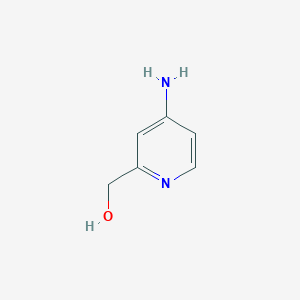
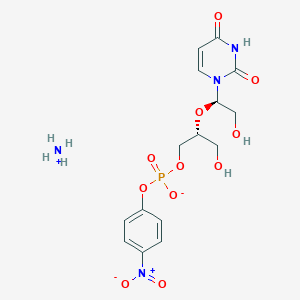
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
